molecular formula C17H20FN5O2 B2614691 1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide CAS No. 1326861-54-4

1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide

Cat. No.: B2614691
CAS No.: 1326861-54-4
M. Wt: 345.378
InChI Key: HFIBQYICBALJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide, is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is often referred to as the "wasabi receptor" due to its activation by reactive chemicals. It serves as a key sensor for environmental irritants and endogenous inflammatory mediators, making it a prominent target in pain and inflammation research. This specific antagonist is a valuable research tool for elucidating the role of TRPA1 in various pathological conditions. Its primary research value lies in its utility for in vitro and in vivo studies aimed at investigating neurogenic inflammation, chronic pain pathways , and airway diseases such as asthma and chronic cough . By selectively blocking the TRPA1 channel, researchers can probe the channel's contribution to disease pathophysiology and validate its potential as a therapeutic target. The compound's mechanism of action involves direct antagonism at the TRPA1 channel, effectively inhibiting the influx of calcium and sodium ions that would otherwise be triggered by activating stimuli, thereby dampening neuronal excitation and subsequent inflammatory signaling. This makes it an essential compound for advancing our understanding of sensory biology and for the preclinical development of novel analgesic and anti-inflammatory agents.

Properties

IUPAC Name

1-[1-(3-fluoro-2-methylphenyl)-5-methyltriazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-10-13(18)4-3-5-14(10)23-11(2)15(20-21-23)17(25)22-8-6-12(7-9-22)16(19)24/h3-5,12H,6-9H2,1-2H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIBQYICBALJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)N3CCC(CC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable ketone and an amine.

    Coupling Reactions: The final coupling of the triazole and piperidine moieties can be achieved through amide bond formation using coupling reagents such as EDCI or HATU.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: N-oxides and hydroxylated derivatives.

    Reduction Products: Alcohols and reduced amides.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features:

Compound Name/Structure Key Substituents/Linkers Reference
Target Compound : 1-[1-(3-Fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide 3-Fluoro-2-methylphenyl, carbonyl-piperidine linker N/A
1-[[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl]piperidine-4-carboxylic acid 2-Fluorophenyl, methylene-piperidine linker
N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl, variable N-substituents
1-(4-{4-[1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one 4-Fluorophenyl, piperazine linker
(2E)-1-[1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-nitrophenyl)prop-2-en-1-one (4k) Chalcone-triazole hybrid, nitro substituent
4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid Thiadiazole-sulfonic acid hybrid

Key Observations :

  • Linkers : Carbonyl-piperidine linkers (target) may improve rigidity and metabolic stability over methylene or piperazine linkers .
  • Hybrid Systems : Chalcone-triazole (4k) and thiadiazole-sulfonic acid hybrids demonstrate expanded biological activity spectra but increased molecular weight.

Physicochemical Properties

Comparative data for select analogs:

Compound Melting Point (°C) Yield (%) Solubility Insights Reference
Target Compound Not reported Not reported Likely moderate (carboxamide group) N/A
4k (Chalcone-triazole) 231.7–236.9 96.7 Low (crystalline structure)
N-Substituted-4-methylphenyl carboxamide 153–160 (avg.) 85–95 Moderate (polar carboxamide)
Thiadiazole-sulfonic acid hybrid Not reported 75 High (sulfonic acid group)

Key Insights :

  • Electron-withdrawing groups (e.g., nitro in 4k) correlate with higher melting points due to stronger intermolecular interactions .
  • Sulfonic acid derivatives (e.g., ) exhibit enhanced aqueous solubility, advantageous for drug formulation.

Key Insights :

  • Fluorophenyl substituents (target, ) may enhance penetration into lipid-rich microbial membranes .
  • Piperidine-carboxamide linkers (target) are understudied compared to chalcone hybrids but offer tunable pharmacokinetics.

Biological Activity

1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide, a compound featuring a triazole moiety, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects, supported by data tables and case studies.

  • Molecular Formula : C11H11FN4O
  • Molecular Weight : 234.23 g/mol
  • CAS Number : 1326931-91-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound in focus. The following sections detail the findings from various studies assessing its efficacy against different cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
1MDA-MB-231 (Breast)33
2PC-3 (Prostate)25
3ACHN (Renal)30

These compounds were compared against established anticancer drugs such as doxorubicin and floxuridine, showing comparable or superior efficacy in inhibiting cell growth.

The mechanism by which these triazole compounds exert their anticancer effects often involves the inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells and induction of apoptosis.

Case Studies

Several case studies have been conducted to evaluate the biological activity of triazole derivatives:

  • Kurumurthy et al. (2014) reported on several fluorinated triazoles that demonstrated potent activity against multiple cancer types, with some derivatives showing IC50 values as low as 0.51 µM against A549 lung cancer cells.
  • Sayeed et al. (2018) synthesized imidazopyridine-linked triazole conjugates that exhibited remarkable cytotoxicity across various carcinoma cell lines with IC50 values ranging from 0.51 to 47.94 µM.

Additional Biological Activities

Beyond anticancer properties, triazole compounds have shown promise in other therapeutic areas:

Anti-inflammatory Activity

Triazoles have been reported to possess anti-inflammatory properties by inhibiting pathways such as NF-kB signaling, which is involved in inflammatory responses. For example, one study indicated that certain triazole derivatives could significantly reduce NO production in inflammatory models.

Neuroprotective Effects

Some studies suggest that triazoles may offer neuroprotective benefits by preventing neuronal damage and promoting cognitive function in models of neurodegeneration. Compounds were shown to improve learning and memory impairments in scopolamine-induced mice models.

Q & A

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Statistically evaluates variables (e.g., solvent polarity, catalyst loading) to maximize yield. For example, DMF/H2_2O mixtures may enhance solubility of hydrophobic intermediates .
  • Flow chemistry : Reduces exothermic risks in azide cyclization steps and improves reproducibility .
  • In-line analytics : Real-time monitoring via IR spectroscopy detects intermediate formation, enabling rapid parameter adjustments .

Case Study : A 30% yield improvement was reported for a similar triazole derivative by switching from batch to continuous flow conditions .

How should researchers address contradictions in reported biological activity data?

Q. Advanced Research Focus

  • Meta-analysis of assay conditions : Variability in IC50_{50} values may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or buffer compositions .
  • Target engagement studies : Use biophysical methods (e.g., SPR, ITC) to confirm direct binding to purported targets like kinases or GPCRs .
  • Dose-response reevaluation : Reproduce conflicting studies under standardized protocols (e.g., fixed incubation times, serum-free media) .

Example : Discrepancies in phosphatase inhibition data for PF-06465469 analogs were resolved by controlling for redox-sensitive assay interference .

What computational approaches predict the compound’s mechanism of action?

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to assess membrane permeability, critical for CNS-targeted applications .
  • Docking and QM/MM studies : Identify binding poses in enzyme active sites (e.g., cytochrome P450 isoforms for metabolic stability predictions) .
  • ADMET profiling : Machine learning models (e.g., ADMETlab 2.0) estimate bioavailability and toxicity risks based on substituent effects .

Validation : MD trajectories for a related pyrazole-carboxamide showed strong correlation with experimental logP values (R2^2 = 0.89) .

What methodologies assess environmental stability and degradation pathways?

Q. Advanced Research Focus

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic (ICH Q1B) conditions to identify labile sites .
  • LC-MS/MS degradation profiling : Characterize breakdown products (e.g., cleavage of the triazole ring or fluorophenyl group) .
  • Ecotoxicity assays : Use Daphnia magna or algal models to evaluate aquatic toxicity of degradation byproducts .

Finding : Fluorinated aromatic compounds often persist in anaerobic environments but degrade rapidly under UV light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.